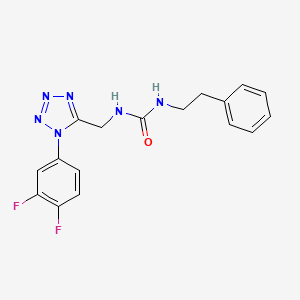

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea

Beschreibung

This compound is a urea derivative featuring a tetrazole ring substituted with a 3,4-difluorophenyl group at the N1 position, connected via a methyl bridge to the urea backbone. The phenethyl group at the urea’s 3-position introduces additional aromaticity and hydrophobicity. Tetrazoles are known for their metabolic stability and hydrogen-bonding capacity, making them common bioisosteres for carboxylic acids in medicinal chemistry.

Eigenschaften

IUPAC Name |

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N6O/c18-14-7-6-13(10-15(14)19)25-16(22-23-24-25)11-21-17(26)20-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H2,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEFVSROZNYKTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 3,4-difluoroaniline with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then reacted with phenethyl isocyanate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The tetrazole ring and phenethylurea moiety can participate in substitution reactions with halogens or other nucleophiles, forming new derivatives. Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion.

Wissenschaftliche Forschungsanwendungen

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and difluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs and their key attributes based on available literature:

Key Comparative Insights:

Tetrazole Positioning and Bioactivity: The 3,4-difluorophenyl-tetrazole in the target compound may offer superior metabolic stability compared to the para-tetrazolylphenyl group in ’s analog, as fluorination often reduces cytochrome P450-mediated oxidation .

Urea vs. Benzimidazole Scaffolds :

- Urea derivatives (target compound and ) prioritize hydrogen-bond interactions, whereas benzimidazole-tetrazole hybrids () rely on π-π stacking and ionic interactions for receptor binding .

Synthetic Complexity :

- The target compound’s synthesis likely requires precise coupling of difluorophenyl-tetrazole with phenethylurea, contrasting with ’s reliance on thiol-alkylation and oxidation .

Research Findings and Data Gaps

- Activity Data: No direct pharmacological data for the target compound are provided in the evidence.

- Solubility and LogP : The phenethyl and difluorophenyl groups in the target compound likely result in higher logP (>3), reducing aqueous solubility compared to ’s simpler phenyl analog .

Biologische Aktivität

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the 3,4-difluorophenyl group and the phenethylurea moiety contributes to its chemical properties and biological interactions.

Chemical Formula: C15H14F2N6O

Molecular Weight: 312.30 g/mol

CAS Number: 951547-47-0

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrazole Ring : The initial step involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the tetrazole structure.

- Methylation : The tetrazole is then reacted with a suitable methylating agent to introduce the methyl group.

- Urea Formation : Finally, the phenethyl group is attached through urea linkage formation.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly regarding its pharmacological effects.

Anticancer Activity

Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

Several studies have reported the antimicrobial activity of tetrazole derivatives. This compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with disease progression. For instance, it has shown inhibitory effects on certain kinases involved in cancer cell signaling pathways.

Case Studies

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of related tetrazole compounds. Results indicated that modifications in the phenyl groups significantly affected the cytotoxicity against different cancer cell lines .

- Antimicrobial Testing : Research conducted by Bidepharm highlighted the antimicrobial efficacy of similar urea derivatives against Gram-positive and Gram-negative bacteria, showing promising results for therapeutic applications .

- Mechanistic Studies : A detailed mechanistic study revealed that tetrazole-containing compounds could interfere with cellular signaling pathways by inhibiting specific protein interactions crucial for tumor growth .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea, and how can reaction conditions be optimized for higher yields?

- Methodology : Multi-step synthesis typically involves cyclization of tetrazole precursors followed by urea coupling. For example, tetrazole formation can be achieved via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions . Urea linkages are formed using carbodiimide-mediated coupling of amines and isocyanates. Optimization includes solvent selection (e.g., PEG-400 for heterogeneous catalysis), temperature control (70–80°C), and catalysts (e.g., Bleaching Earth Clay at pH 12.5) to enhance efficiency .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify protons on the phenethyl and difluorophenyl groups (δ 6.8–7.5 ppm for aromatic protons; δ 3.5–4.5 ppm for methylene groups near tetrazole) .

- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between urea and tetrazole) .

Advanced Research Questions

Q. How do structural modifications at the tetrazole or phenethyl positions influence biological activity?

- Methodology :

- Comparative SAR Studies : Synthesize analogs with substituent variations (e.g., replacing difluorophenyl with thiophene or cyclopropyl groups) and evaluate bioactivity in assays (e.g., enzyme inhibition). For example, triazole-to-oxadiazole substitutions alter electron density and binding affinity .

- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

Q. What experimental strategies resolve contradictions in bioactivity data across different models (e.g., in vitro vs. in vivo)?

- Methodology :

- Dose-Response Harmonization : Standardize assay conditions (e.g., pH, temperature) and use positive controls (e.g., known urea-based inhibitors) to normalize data .

- Meta-Analysis Frameworks : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., cell line variability) .

Q. How can molecular docking studies predict target binding modes, and what validation steps are essential?

- Methodology :

- Target Selection : Prioritize receptors with conserved urea-binding pockets (e.g., kinases or GPCRs).

- Docking Protocols : Use AutoDock Vina with flexible ligand sampling and explicit solvation. Validate with mutagenesis data (e.g., alanine scanning of predicted binding residues) .

Q. What methodologies assess metabolic stability and degradation pathways under physiological conditions?

- Methodology :

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key parameters: intrinsic clearance (CLint) and half-life (t½) .

- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base) to identify degradation products .

Methodological Notes for Data Contradictions

- Theoretical Frameworks : Link discrepancies to mechanistic hypotheses (e.g., off-target effects in cell-based assays) and design follow-up experiments (e.g., siRNA knockdown of suspected off-targets) .

- Replication Studies : Repeat conflicting experiments with orthogonal techniques (e.g., SPR vs. ITC for binding affinity measurements) .

Comparative Structural Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.